N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular functions . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the benzofuran ring in many drugs suggests that it may have favorable pharmacokinetic properties .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
It’s known that the position of the halogen in the benzofuran ring is a critical determinant of its biological activity .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby modulating their activity.
Cellular Effects
Benzofuran derivatives, such as N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide, have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .
Molecular Mechanism
It is known that benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well defined. Benzofuran derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide involves several steps, including the formation of the benzofuran core, the thiazole ring, and the final coupling with the fluorobenzamide moiety. One common synthetic route includes the following steps :
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry.
Coupling with Fluorobenzamide: The final step involves coupling the benzofuran-thiazole intermediate with 4-fluorobenzoyl chloride under appropriate reaction conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiazole rings, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can be used in studies to investigate its effects on various biological pathways and targets.
Medicine: The compound may have potential as a therapeutic agent for treating diseases such as cancer, bacterial infections, and viral infections.
Comparison with Similar Compounds
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Another benzofuran derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c1-2-25-16-5-3-4-13-10-17(26-18(13)16)15-11-27-20(22-15)23-19(24)12-6-8-14(21)9-7-12/h3-11H,2H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRIPFATNZKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.